molecular formula C22H16F2N6O4 B10962385 N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10962385
M. Wt: 466.4 g/mol
InChI Key: QWLQUOGBFBRKBY-UHFFFAOYSA-N
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Description

N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a difluoromethoxyphenyl group, a pyrimidinyl group, a nitropyrazolyl group, and a benzamide moiety. These functional groups contribute to the compound’s diverse reactivity and potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate:

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a condensation reaction between a suitable amidine derivative and a β-diketone.

    Coupling of Intermediates: The difluoromethoxyphenyl intermediate is coupled with the pyrimidinyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Nitropyrazolyl Group: The nitropyrazolyl group is introduced through a nitration reaction of a suitable pyrazole derivative.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the nitropyrazolyl intermediate and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitropyrazolyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

    Coupling Reactions: The pyrimidinyl and benzamide moieties can undergo coupling reactions with suitable partners to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts, ligands, and suitable bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: More complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability, chemical resistance, and thermal stability.

Mechanism of Action

The mechanism of action of N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.

    Pathway Modulation: By influencing key signaling pathways, the compound can regulate processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(methoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-{4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-{4-[4-(difluoromethyl)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

The presence of the difluoromethoxy group in N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in drug development, as it may exhibit improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C22H16F2N6O4

Molecular Weight

466.4 g/mol

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H16F2N6O4/c23-21(24)34-18-7-5-15(6-8-18)19-9-10-25-22(27-19)28-20(31)16-3-1-14(2-4-16)12-29-13-17(11-26-29)30(32)33/h1-11,13,21H,12H2,(H,25,27,28,31)

InChI Key

QWLQUOGBFBRKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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